molecular formula C12H12ClNOS B4793451 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide

Cat. No.: B4793451
M. Wt: 253.75 g/mol
InChI Key: WANJXPHQYAMFNW-UHFFFAOYSA-N
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Description

3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a chlorine atom and a propyl group in the benzo[b]thiophene ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N,N-dimethylbenzo[b]thiophene-2-carboxamide
  • 3-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine

Uniqueness

3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds .

Properties

IUPAC Name

3-chloro-N-propyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANJXPHQYAMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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